Bienvenue dans la boutique en ligne BenchChem!

Indium(Iii) Phosphate

Optoelectronics Fiber-Optic Communication Laser Diodes

Sourcing high-purity indium phosphate with batch-to-batch consistency is critical for reproducible solid-state synthesis. We offer Indium(III) Phosphate (InPO₄, CAS 14693-82-4) that addresses this need directly. - Assay: ≥97.5% to ≤102.5% (based on elemental In), ensuring stoichiometric control for phosphor and catalyst applications. - Appearance: White crystalline powder with density 4.9 g/cm³, suitable for ceramic processing. - Supply: Available from mg to kg quantities with full Certificate of Analysis (CoA), shipped under ambient conditions.

Molecular Formula InPO4
InO4P
Molecular Weight 209.79 g/mol
CAS No. 14693-82-4
Cat. No. B078082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(Iii) Phosphate
CAS14693-82-4
Molecular FormulaInPO4
InO4P
Molecular Weight209.79 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[In+3]
InChIInChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeyUJXZVRRCKFUQKG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Phosphide (CAS 14693-82-4): III-V Semiconductor Properties and Baseline Specifications for Procurement Evaluation


Indium(III) phosphide (InP) is a binary III-V compound semiconductor with a zinc-blende crystal structure, a direct bandgap of 1.34–1.35 eV at room temperature, and a lattice constant of 0.58688 nm [1]. Its fundamental electronic properties—including electron mobility of approximately 4600–5400 cm²/V·s and hole mobility of ~150 cm²/V·s —position InP as a foundational material for high-speed optoelectronics, millimeter-wave devices, and photonic integrated circuits. Unlike silicon (indirect bandgap, 1.14 eV) and GaAs (direct bandgap, 1.43 eV), InP combines a direct bandgap optimally aligned with the 1.3–1.55 μm fiber-optic transmission window with superior high-field electron transport characteristics [2].

Why Indium(III) Phosphide Cannot Be Simply Replaced by GaAs or Si in High-Speed Optoelectronic Procurement


Generic substitution among III-V semiconductors is scientifically unsound because InP, GaAs, and Si exhibit fundamentally divergent properties in three critical procurement-relevant dimensions: optical emission capability (direct vs. indirect bandgap), high-field electron transport velocity, and thermal management characteristics. While GaAs provides a direct bandgap suitable for shorter-wavelength emission, its electron drift velocity and thermal conductivity are both inferior to InP [1]. Silicon—despite its cost and integration advantages—possesses an indirect bandgap that precludes efficient light emission and exhibits electron mobility approximately one-quarter that of InP [2]. These intrinsic material differences manifest as non-interchangeable device performance thresholds: the choice of substrate material directly determines maximum operating frequency, power efficiency at elevated temperatures, and compatibility with specific wavelength regimes [3]. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be guided by application-specific material property comparisons rather than generic class membership.

Indium(III) Phosphide Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Direct Bandgap Alignment with 1.3–1.55 μm Fiber-Optic Transmission Window vs. GaAs and Si

InP exhibits a direct bandgap of 1.34–1.35 eV at 300 K, corresponding to a maximum absorption/emission wavelength of ~920 nm and efficient operation in the 1.0–1.6 μm range. This aligns optimally with the minimal-attenuation window (1.3–1.55 μm) of silica optical fibers [1]. In contrast, GaAs has a direct bandgap of 1.43 eV, corresponding to ~870 nm cutoff, making it suboptimal for long-haul fiber-optic transmission. Silicon has an indirect bandgap of 1.14 eV and fundamentally cannot support efficient stimulated emission, precluding its use in laser sources [2]. The direct nature of InP‘s bandgap enables spontaneous and stimulated emission with radiative recombination efficiency unattainable in Si-based platforms [3].

Optoelectronics Fiber-Optic Communication Laser Diodes Photodetectors

Peak Electron Velocity Advantage in InP HBT Technology vs. GaAs-Based Systems for mmWave/THz Applications

InP-based heterojunction bipolar transistor (HBT) material systems achieve peak electron velocities of ~2.5 × 10⁷ cm/s or higher, compared to ~1.8 × 10⁷ cm/s for GaAs-based HBT systems, representing an approximately 39% higher peak velocity [1]. This velocity advantage translates directly to superior high-frequency performance: InP HEMT devices achieve a maximum oscillation frequency (fmax) of 1.5 THz, compared to 1.13 THz for GaAs mHEMT devices, while Si NMOS reaches only 0.42 THz [2]. The velocity-field characteristics of InP also feature a larger threshold field for intervalley transfer (by a factor of ~2× compared to GaAs), which contributes to more stable high-field transport [3].

mmWave Terahertz HBT High-Frequency Transistors RF Semiconductors

Superior Thermal Conductivity of InP vs. GaAs for High-Power Device Thermal Management

InP demonstrates thermal conductivity of approximately 68 W/m·K at 300 K, which is superior to GaAs (approximately 55 W/m·K) [1]. This ~24% higher thermal conductivity translates to more efficient heat dissipation in high-power electronic and optoelectronic devices [2]. The higher thermal conductivity, combined with InP‘s larger peak-to-valley ratio in velocity-field characteristics and smaller electron diffusion coefficient at equivalent normalized field compared to GaAs, makes InP preferable for transferred electron devices (TEDs) operating in the 60–100 GHz range where thermal management directly impacts device stability and output power [3].

Thermal Management High-Power Electronics Device Reliability Heat Dissipation

Higher Breakdown Voltage × ft Product in InP HBT vs. SiGe for High-Speed Power Amplification

InP HBT technology enables a BVCEO × ft product that substantially exceeds SiGe at comparable cutoff frequencies. At a 100 GHz operating frequency, an InP HBT circuit can sustain a collector-emitter breakdown voltage (BVCEO) of approximately 7 V, whereas a 100 GHz SiGe HBT circuit exhibits a breakdown voltage of only ~1.6 V—a factor of 4.4× higher for InP [1]. Additionally, InP-based HEMT switches exhibit a gate threshold voltage of −0.1 V, significantly lower than AlGaAs/GaAs HEMTs (−0.46 V) and AlGaN/GaN HEMTs (−1.04 V), yielding lower on-state resistance and improved high-speed switching characteristics [2].

HBT Power Amplifiers Breakdown Voltage Cutoff Frequency RF Power

Device Conversion Efficiency Advantage from InP Energy Relaxation Time vs. GaAs

InP-based devices demonstrate a fundamentally higher energy conversion efficiency limit compared to GaAs due to material-intrinsic time constants. The energy relaxation time constant of InP is approximately half that of GaAs, which translates to a theoretical operating efficiency limit roughly twice that achievable with GaAs-based devices in comparable configurations [1]. This advantage is further reinforced by InP‘s higher peak-to-valley ratio in its velocity-field characteristics and larger thermal conductivity compared to GaAs, making InP the preferred material for transferred electron devices (Gunn diodes) operating in the 60–100 GHz frequency range [2].

Gunn Diodes Conversion Efficiency High-Frequency Oscillators Millimeter-Wave Sources

Silicon-Integrated InP Quantum Dot PL Intensity Retention vs. InGaP Quantum Wells for Heterogeneous Integration

When grown on GaAs/Si templates using molecular beam epitaxy (MBE), InP quantum dots (QDs) exhibit far superior photoluminescence (PL) intensity retention compared to InGaP quantum well (QW) structures. Under identical GaAs/Si growth conditions, InGaP QW structures show a 9-fold (9×) reduction in PL intensity compared to growth on pure GaAs substrates [1]. In contrast, InP QDs are significantly less affected by the GaAs/Si growth environment, with integrated emission intensity that is 8× higher than that of InGaP QWs under the same GaAs/Si integration conditions [1]. The InP QDs exhibit a ground-state emission wavelength of 713 nm (1.74 eV) with FWHM of 65 meV, and a high dot density of 1.3 × 10¹¹ cm⁻²—higher than typical InAs QD densities of ~5 × 10¹⁰ cm⁻²—which contributes to defect tolerance and effective light emission [1].

Silicon Photonics Quantum Dots Heterogeneous Integration Micro-LED Photoluminescence

Indium(III) Phosphide Procurement Scenarios: Application-Specific Selection Guided by Quantitative Differentiation Evidence


Long-Haul and Metro Optical Communication: Laser Diodes and Photodetectors Operating at 1.3–1.55 μm

InP is the substrate of choice for fiber-optic communication lasers (DFB, FP) and photodetectors (PIN, APD) operating in the O-band (1.31 μm) and C-band (1.55 μm) where silica fiber attenuation is minimal. This application directly leverages InP‘s direct 1.34–1.35 eV bandgap, which enables efficient stimulated emission and absorption in this wavelength regime—a capability that GaAs (1.43 eV) cannot match due to its ~870 nm cutoff and that Si (indirect bandgap) cannot provide at all . Procurement for optical transceivers, coherent modules, and metro network line cards should prioritize InP-based active components for wavelength compatibility and electro-optic conversion efficiency.

mmWave and Terahertz RF Front-Ends: Power Amplifiers, Low-Noise Amplifiers, and HBT/HEMT Transistors

InP-based HBTs and HEMTs are essential for applications requiring amplification and signal processing at frequencies from 30 GHz to beyond 1 THz, including 5G/6G mmWave infrastructure, satellite communications, automotive radar (77 GHz), and high-speed instrumentation. This scenario is justified by InP‘s ~2.5 × 10⁷ cm/s peak electron velocity (vs. ~1.8 × 10⁷ cm/s for GaAs HBTs), fmax of 1.5 THz (vs. 1.13 THz for GaAs mHEMT), and ~7 V BVCEO at 100 GHz (vs. ~1.6 V for SiGe) . Procurement of RF MMICs and discrete transistors for these high-frequency applications should evaluate InP when frequency and power-handling requirements exceed the capabilities of GaAs pHEMT or SiGe technologies.

Millimeter-Wave Oscillator Sources: Gunn Diodes and Transferred Electron Devices at 60–100 GHz

InP Gunn diodes are preferred for local oscillator sources in the 60–100 GHz range for applications including automotive radar, point-to-point radio links, and security imaging systems. This preference stems from InP‘s energy relaxation time being half that of GaAs (enabling ~2× higher conversion efficiency), its higher peak-to-valley ratio in velocity-field characteristics, and its superior thermal conductivity (~68 W/m·K vs. ~55 W/m·K for GaAs) . Procurement for high-frequency oscillator modules should consider InP Gunn diodes when DC-to-RF conversion efficiency and thermal stability are critical selection criteria.

Silicon Photonics Heterogeneous Integration: On-Chip Quantum Dot Lasers and Micro-LEDs

For silicon photonic integrated circuits (PICs) requiring monolithically or heterogeneously integrated light sources, InP quantum dots (QDs) offer a manufacturable path forward. InP QDs demonstrate 8× higher photoluminescence intensity compared to InGaP quantum wells when grown on defect-prone GaAs/Si templates, indicating superior tolerance to threading dislocations that inevitably arise during III-V-on-Si heteroepitaxy . This robustness makes InP QDs a more reliable choice for developing on-chip lasers, micro-LED arrays, and optical interconnects for data center applications where silicon CMOS compatibility and cost-effective wafer-scale manufacturing are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indium(Iii) Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.